3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
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Overview
Description
3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid is a chemical compound with the molecular formula C22H23NO4 It is known for its complex structure, which includes a cyclopropylmethyl group, a fluorenylmethoxycarbonyl group, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The general synthetic route includes:
Fmoc Protection: The amino group of the amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Cyclopropylmethylation: The protected amino acid is then reacted with cyclopropylmethyl bromide in the presence of a strong base like sodium hydride to introduce the cyclopropylmethyl group.
Coupling Reaction: The final step involves coupling the intermediate with propanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3-(cyclopropylamino)propanoic acid
- N-Fmoc-3-(cyclopropylmethylamino)propanoic acid
Uniqueness
3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
3-[cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)11-12-23(13-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKUAARSZNUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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